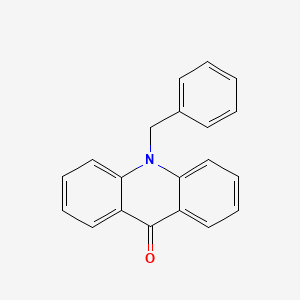
9(10H)-Acridinone, 10-(phenylmethyl)-
説明
9(10H)-Acridinone, 10-(phenylmethyl)- is a chemical compound belonging to the acridinone family Acridinones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinone, 10-(phenylmethyl)- typically involves the reaction of acridinone derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, where the acridinone nitrogen attacks the benzyl halide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: 9(10H)-Acridinone, 10-(phenylmethyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of quinone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced acridinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, solvents like ethanol or tetrahydrofuran (THF).
Substitution: Benzyl halides, NaH, DMF.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced acridinone derivatives.
Substitution: Various substituted acridinone derivatives.
科学的研究の応用
Chemistry: 9(10H)-Acridinone, 10-(phenylmethyl)- is used as a building block in organic synthesis.
Biology: In biological research, this compound has been studied for its potential as an antiproliferative agent. It has shown activity against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
Medicine: The compound’s ability to inhibit tubulin polymerization has been explored for its potential use in anticancer drugs. Its mechanism of action involves disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Industry: In the industrial sector, 9(10H)-Acridinone, 10-(phenylmethyl)- is used in the production of polyimides and other high-performance materials. These materials are valued for their thermal stability, mechanical strength, and chemical resistance .
作用機序
The mechanism of action of 9(10H)-Acridinone, 10-(phenylmethyl)- primarily involves its interaction with tubulin, a protein essential for microtubule formation. By binding to tubulin, the compound inhibits its polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells . The compound’s ability to induce apoptosis is also associated with the activation of caspase-3-like proteases .
類似化合物との比較
10-Benzylidene-9(10H)-anthracenones: These compounds share structural similarities with 9(10H)-Acridinone, 10-(phenylmethyl)- and exhibit similar antiproliferative activities.
9,10-Dimethylanthracene: This compound is another derivative of anthracene with notable fluorescence properties and applications in photophysical studies.
Uniqueness: 9(10H)-Acridinone, 10-(phenylmethyl)- stands out due to its specific mechanism of action involving tubulin polymerization inhibition. Its structural features also allow for diverse chemical modifications, making it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
10-benzylacridin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c22-20-16-10-4-6-12-18(16)21(14-15-8-2-1-3-9-15)19-13-7-5-11-17(19)20/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZWRMSWPVJWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209282 | |
| Record name | 9(10H)-Acridinone, 10-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60536-21-2 | |
| Record name | 9(10H)-Acridinone, 10-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060536212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9(10H)-Acridinone, 10-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


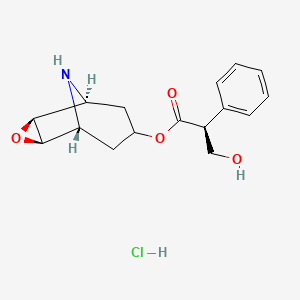
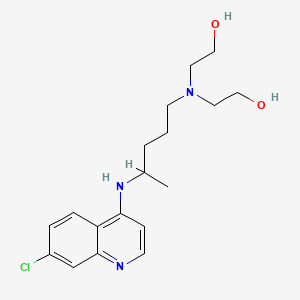

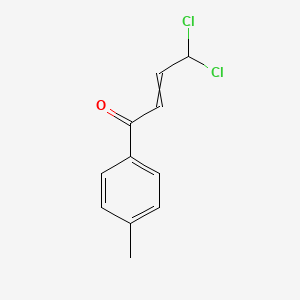

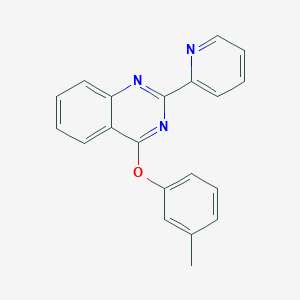
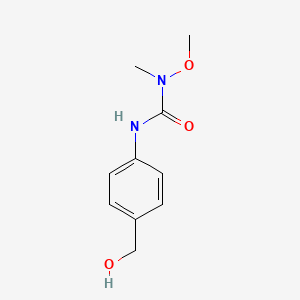
![4-{3-[Chloro(dimethyl)silyl]propyl}morpholine](/img/structure/B14172581.png)
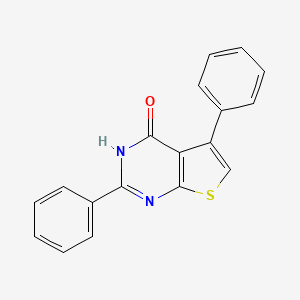

![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide](/img/structure/B14172628.png)
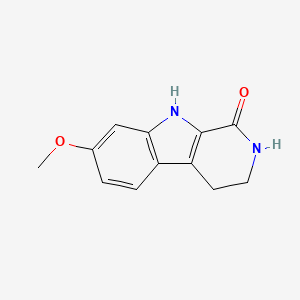
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide](/img/structure/B14172642.png)
![disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B14172643.png)
